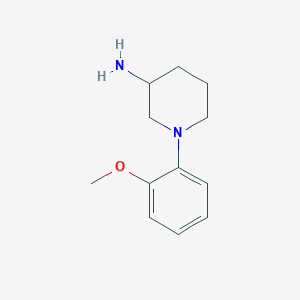
1-(2-Methoxyphenyl)piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanisms of Reactions
A study by Castro et al. (2001) explored the kinetics and mechanisms of reactions involving 3-methoxyphenyl thionocarbonates with secondary alicyclic amines. The research focused on understanding the reaction pathways and the influence of substituents and solvents on these processes, providing insights into the reactivity of compounds structurally related to 1-(2-Methoxyphenyl)piperidin-3-amine (Castro, Leandro, Quesieh, & Santos, 2001).
Analytical Profiles and Biological Matrices Determination
De Paoli et al. (2013) identified and characterized psychoactive arylcyclohexylamines, including compounds with the 3-methoxyphenyl moiety. This work is crucial for understanding the pharmacological profiles of these substances and developing analytical methods for their detection in biological samples (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Pharmacological Characterization of Dopamine Receptor Partial Agonists
Möller et al. (2017) discovered G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, highlighting the therapeutic potential of compounds with modified phenylpiperazine cores for treating psychiatric disorders (Möller, Banerjee, Uzuneser, Skultety, Huth, Plouffe, Hübner, Alzheimer, Friedland, Müller, Bouvier, & Gmeiner, 2017).
Synthesis and Application in Organic Chemistry
The synthesis of (-)-pinidinone by Csatayová et al. (2010) utilized a methoxyaminocarbonylation approach, showcasing the synthetic utility of methoxyphenyl piperidine derivatives in constructing complex molecular architectures found in natural products (Csatayová, Špánik, Ďurišová, & Szolcsányi, 2010).
Development of Photolabile Amine Protecting Groups
Yueh, Voevodin, and Beeler (2015) optimized 9-hydroxymethylxanthene derivatives as photolabile protecting groups for amines in flow chemistry, demonstrating the relevance of such protective strategies for the efficient synthesis of piperidine derivatives (Yueh, Voevodin, & Beeler, 2015).
Zukünftige Richtungen
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
1-(2-Methoxyphenyl)piperidin-3-amine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Some piperidine derivatives have been shown to exhibit both antiaggregatory and antioxidant effects , suggesting that this compound may interact with its targets to induce similar changes.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry , indicating that they may affect a variety of biochemical pathways.
Result of Action
Some piperidine derivatives have been shown to exhibit both antiaggregatory and antioxidant effects , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-7-3-2-6-11(12)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLRVPIWYLEUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
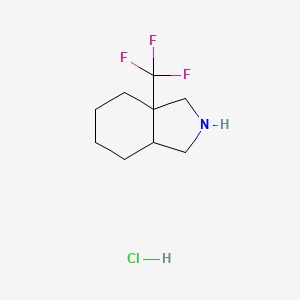
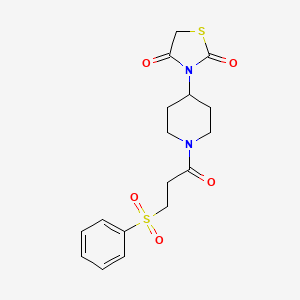
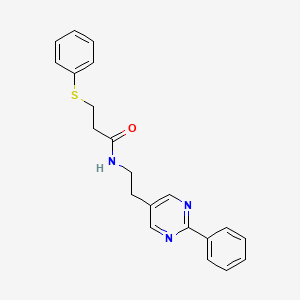
![6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2935501.png)
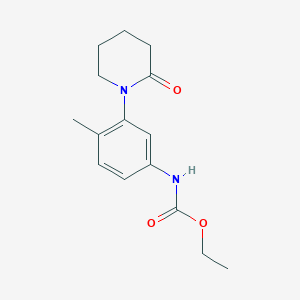
![4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile](/img/structure/B2935506.png)
![2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2935509.png)
![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2935510.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide](/img/structure/B2935511.png)
![2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2935512.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2935513.png)



